molecular formula C10H14N4 B14705156 4-Azido-N,N-diethylaniline CAS No. 24573-95-3

4-Azido-N,N-diethylaniline

Cat. No.: B14705156
CAS No.: 24573-95-3
M. Wt: 190.25 g/mol
InChI Key: ZPQOMTOSHGDYGP-UHFFFAOYSA-N
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Description

4-Azido-N,N-diethylaniline (C₁₀H₁₃N₅) is an aromatic amine derivative featuring an azide (-N₃) group at the para position of the benzene ring, alongside diethylamine substituents. Its synthesis involves diazotization of N,N-diethyl-p-phenylenediamine sulfate salt with sodium nitrite in hydrochloric acid at 0°C, followed by neutralization and extraction, achieving a high yield of 95% . The compound is characterized by ¹³C-NMR spectroscopy (Figure S60, ), confirming its structural integrity. The azide group imparts unique reactivity, particularly in click chemistry applications, such as Huisgen cycloaddition with alkynes to form triazoles .

Properties

CAS No.

24573-95-3

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-azido-N,N-diethylaniline

InChI

InChI=1S/C10H14N4/c1-3-14(4-2)10-7-5-9(6-8-10)12-13-11/h5-8H,3-4H2,1-2H3

InChI Key

ZPQOMTOSHGDYGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N,N-diethylaniline typically involves the diazotization of N,N-diethylaniline followed by a reaction with sodium azide. The general procedure includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Photochemical Reactions

The azide group undergoes UV-induced decomposition, enabling applications in photoaffinity labeling and materials science ( ):

Application Reaction Pathway Products
Photographic materialsUV exposure → Nitrene intermediate formationCrosslinked polymers or radicals
Protein labelingNitrene insertion into C–H/N–H bondsCovalent protein-azide adducts

Key Finding :

  • Irradiation at 365 nm triggers rapid N₂ release, generating a reactive nitrene species ( ).

Thermal Decomposition

Azido compounds exhibit exothermic decomposition. While direct data for 4-azido-N,N-diethylaniline is limited, analogous azides provide insights ( ):

DSC Data for 4-Azido-L-Phenylalanine ( ):

Parameter Value
Onset temperature124°C
Decomposition energy1,145 J/g
Adiabatic self-heating>250°C (max observed)

Safety Implications :

  • Explosive hazard : Decomposition above 120°C releases 660 bar/min pressure ( ).

  • Recommended storage: <5°C in inert atmosphere.

Substitution and Coupling Reactions

The electron-rich aromatic ring participates in electrophilic substitutions:

Reported Reactions ( ):

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • Forms 1,2,3-triazoles with terminal alkynes.

    • Used for bioconjugation (e.g., protein tagging).

  • Nucleophilic Aromatic Substitution :

    • Azide displacement by thiols or amines under basic conditions.

Yield Optimization :

  • Cu(I) catalysts improve triazole formation efficiency (>90% yield) ( ).

Mechanism of Action

The mechanism of action of 4-Azido-N,N-diethylaniline primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and synthetic differences between 4-Azido-N,N-diethylaniline and analogous compounds:

Compound Substituent(s) Molecular Weight (g/mol) Key Reactivity/Applications Synthesis Yield
This compound -N₃ (para) 203.24 Click chemistry, photolabile reactions 95%
N,N-Diethylaniline -H (para) 149.23 Dye synthesis, pharmaceuticals N/A
4-Nitroaniline -NO₂ (para) 138.12 Reduction to amines, explosives precursor N/A
4-[(1R)-1-Aminoethyl]-N,N-diethylaniline -CH(CH₃)NH₂ (para) 192.30 Chiral intermediates, drug synthesis N/A
N-(4-Aminophenyl)acetamide -NHCOCH₃ (para) 150.18 Pharmaceuticals, oxidation base N/A

Key Observations :

  • Azide vs. Nitro Groups : The azide group in this compound enables cycloaddition reactions, whereas nitro groups in 4-nitroaniline favor reduction pathways .
  • Electron Effects : The electron-withdrawing azide group reduces electron density on the aromatic ring compared to the electron-donating diethylamine groups in N,N-diethylaniline, altering its interaction with electrophiles .

Physicochemical Properties and Interactions

  • Excess Volume (Vᴇ) in Mixtures: N,N-Diethylaniline exhibits negative Vᴇ with polar ketones (e.g., acetophenone) due to dipole-dipole interactions and charge-transfer complexes .

Q & A

Q. What experimental approaches are recommended for assessing the genotoxicity of 4-Azido-N,N-diethylaniline in vitro?

To evaluate genotoxicity, sister chromatid exchange (SCE) assays in human peripheral blood lymphocytes are widely used. Include metabolic activation systems like S-9 mix (rat liver homogenate) to mimic in vivo metabolism. Dose-response relationships should be established, with concentrations tested across a range (e.g., 0–100 µM). ANOVA analysis is critical to confirm statistical significance of SCE frequency increases .

Q. How can researchers characterize the environmental persistence of this compound?

Use standardized biodegradability tests such as the Japanese MITI test with activated sludge inoculum (30 mg/L). Measure biochemical oxygen demand (BOD) over 4 weeks; 0% degradation indicates persistence. Soil mobility can be estimated via the organic carbon partition coefficient (Koc), calculated from log Kow (e.g., log Kow = 3.31 yields Koc ≈ 1,500), suggesting low soil mobility .

Q. What spectroscopic methods are suitable for studying this compound’s photophysical properties?

UV-Vis absorption and diffuse reflectance spectroscopy are effective. Bathochromic shifts (~10–15 nm) in frozen aqueous solutions compared to liquid phases indicate aggregation or interfacial effects. Techniques like shock-freezing or vapor deposition on ice grains enhance spectral resolution under low-temperature conditions .

Q. How is this compound synthesized, and what intermediates are critical?

It can be derived from N,N-diethylaniline via diazotization followed by azide substitution. Key intermediates include nitroso precursors (e.g., 4-nitroso-N,N-diethylaniline). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the genotoxicity of this compound in human cells?

The compound’s metabolic activation by cytochrome P450 enzymes generates reactive intermediates (e.g., aziridinium ions) that crosslink DNA. Use LC-MS/MS to identify DNA adducts (e.g., 8-oxo-dG) and compare SCE induction in S-9 mix vs. non-activated systems. Dose-dependent increases in SCE frequency suggest direct DNA damage .

Q. How does this compound interact with nitroaromatics in crystal engineering?

In charge-transfer complexes, it forms π-stacking interactions with electron-deficient nitroaromatics (e.g., 1,3-dichloro-4,6-dinitrobenzene). Single-crystal X-ray diffraction reveals intermolecular N–H⋯O hydrogen bonds and absence of π⋯π stacking in some salts. Recrystallize from ethanol to obtain block-shaped crystals for structural analysis .

Q. What role does this compound play in nanomaterial synthesis?

As a solvent, it dissolves hydrogen phosphide precursors for nanowire growth. Use minimal amounts (~2 mL) to avoid bending nanowires. Characterize nanoparticles via TEM and EDX, noting correlations between solvent purity and nanowire morphology .

Q. How can its fluorescence properties be exploited in ratiometric sensing?

Incorporate into quinolinium-based probes for HSO3⁻/SO3²⁻ detection via FRET/TICT mechanisms. The electron-rich diethylaniline group acts as a donor, with emission shifts (Δλ > 50 nm) enabling ratio-metric quantification. Validate using fluorescence lifetime imaging (FLIM) in biocompatible media .

Data Contradictions and Resolution

Q. Conflicting reports on bioaccumulation potential: How to reconcile low vs. high BCF values?

Carp exposure studies show variable bioconcentration factors (BCF = 17–161), dependent on concentration (0.02–0.2 mg/L) and exposure duration. Use quantitative structure-activity relationship (QSAR) models to predict BCF, considering log Kow and ionization state (pKa = 6.57). Classify bioaccumulation as low (BCF < 100) or high (BCF > 100) based on regulatory thresholds .

Q. Discrepancies in photodegradation rates: Why does freezing enhance photooxidation?

Freezing aqueous solutions concentrates this compound at air-ice interfaces, increasing photon absorption efficiency. Compare UV-Vis spectra of shock-frozen vs. slowly frozen samples to quantify aggregation effects. Computational modeling (TD-DFT) can simulate bathochromic shifts under constrained molecular motion .

Methodological Tables

Parameter Test Method Key Findings Reference
Genotoxicity (SCE frequency)Human lymphocyte assay + S-9 mix5-fold increase vs. control
Soil MobilityKoc estimation (log Kow = 3.31)Low mobility (Koc ≈ 1,500)
Photophysical ShiftUV-Vis in frozen vs. liquid aqueousΔλ = 10–15 nm bathochromic shift

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